molecular formula C9H9BrO3 B13549083 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid

2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid

Cat. No.: B13549083
M. Wt: 245.07 g/mol
InChI Key: SGCZQAQZVOHCNU-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid (CAS 1261521-14-5) is a brominated aromatic compound with the molecular formula C 9 H 9 BrO 3 and a molecular weight of 245.07 g/mol . This compound serves as a versatile synthetic building block in organic chemistry and drug discovery research. The presence of both a bromine atom and a carboxylic acid group on the same phenyl ring provides two distinct reactive sites for further chemical modification, making it a valuable intermediate for the construction of more complex molecules. While specific biological activities and detailed research applications for this exact compound are not widely published in the available literature, its structural features are consistent with those used in medicinal chemistry. Analogs and similar bromo-phenylacetic acid derivatives are frequently utilized in the synthesis of pharmaceutical agents and as key precursors in the development of novel therapeutic compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO3/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

SGCZQAQZVOHCNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylphenyl Precursors

A common approach begins with 2-methylphenol or 2-methylphenyl derivatives, which undergo selective bromination at the ortho position relative to the hydroxyl or methyl group. Bromination is typically achieved using bromine in acetic acid under controlled temperature and time conditions to avoid polybromination.

Example Procedure:

  • Dissolve the 2-methylphenyl precursor in glacial acetic acid.
  • Add bromine dropwise at 0–5 °C, then allow the mixture to reflux for 1–2 hours.
  • Quench the reaction by pouring into ice water, filter the precipitated product, and recrystallize from suitable solvents such as hexane/chloroform to yield 2-bromo-5-methylphenyl derivatives with yields around 60% (based on related bromination of hydroxyacetophenone derivatives).

Purification and Characterization

  • The crude product is often purified by recrystallization from solvent mixtures such as hexane/chloroform or ethyl acetate/hexane.
  • Chromatographic techniques (silica gel column chromatography) may be employed for further purification, especially when preparing intermediates for pharmaceutical applications.
  • Characterization is done by melting point determination, NMR, and mass spectrometry to confirm the structure.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Bromination Bromine, acetic acid, reflux 2 h Acetic acid ~60 Controlled addition to avoid polybromination
Acetylation/Fries rearrangement Acetylated reagent, Lewis acid (AlCl3), tetrachloroethylene Tetrachloroethylene High Three-step process reduces solvent use
Hydrolysis Concentrated sulfuric acid, methanol, 20–45 °C Methanol, aqueous sodium carbonate High Mild conditions prevent decomposition
Purification Recrystallization, chromatography Hexane/chloroform, ethyl acetate/hexane Essential for pharmaceutical-grade purity

Research Outcomes and Optimization Insights

  • The use of tetrachloroethylene as a solvent in the acetylation and Fries rearrangement steps offers environmental and operational advantages, including lower toxicity and easier solvent recovery compared to chloroform or carbon tetrachloride.
  • Bromination in acetic acid is efficient and yields regioselective substitution on the aromatic ring, which is critical for obtaining the desired 2-bromo-5-methyl substitution pattern.
  • Hydrolysis of ester intermediates under controlled acidic conditions allows for high yields of the hydroxyacetic acid without significant side reactions or degradation.
  • Microwave-assisted synthesis and phase-transfer catalysis have been explored for related hydroxyacetophenone derivatives, resulting in improved yields and greener processes, though specific application to 2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid requires further study.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Bromo-5-methylphenyl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyacetic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

2-(2-Bromo-3-methylphenyl)-2-hydroxyacetic acid (CAS: 1214366-13-8) shares the same molecular formula (C₉H₉BrO₃) and functional groups but differs in the methyl group’s position (3 instead of 5). Despite identical similarity scores (1.00), steric and electronic effects from substituent positions may alter reactivity. For instance, the 3-methyl isomer could exhibit reduced steric hindrance in coupling reactions compared to the 5-methyl variant .

Substituent Variations

Compound Name CAS Number Substituents Molecular Formula Molecular Weight
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid 7157-15-5 2-Bromo, 5-methyl C₉H₉BrO₃ 245.07
2-(2-Bromo-5-methoxyphenyl)acetic acid 86826-93-9 2-Bromo, 5-methoxy C₉H₉BrO₃ 245.07
2-(5-Bromo-2-hydroxyphenyl)acetic acid 509142-74-9 5-Bromo, 2-hydroxy C₈H₇BrO₃ 231.04
  • Methoxy vs.
  • Hydroxyl vs. Hydroxyacetic Acid : 2-(5-Bromo-2-hydroxyphenyl)acetic acid lacks the α-hydroxy group, reducing its acidity (pKa ~4.5 vs. ~3.0 for hydroxyacetic acid derivatives) .

Functional Group Modifications

  • Dibrominated Derivatives: 2-(2,6-Dibromophenyl)-2-hydroxyacetic acid (CAS: 871944-17-1, MW: 310.94 g/mol) and 2-(2,4-Dibromophenyl)-2-hydroxyacetic acid (CAS: 1214366-13-8, MW: 310.94 g/mol) exhibit stronger electron-withdrawing effects, lowering pKa values (~2.5) compared to the mono-bromo target compound (~3.0) .

Biological Activity

2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a brominated aromatic ring and a hydroxyacetic acid moiety. This compound is characterized by its molecular formula and weight, which are critical for understanding its potential biological activities.

  • Molecular Formula : C9H10BrO3
  • Molecular Weight : Approximately 229.07 g/mol

The presence of the bromine atom and the hydroxyacetic acid functional group contributes to the compound's reactivity and biological properties.

Biological Activities

Research indicates that 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid exhibits several promising biological activities, particularly in the fields of antimicrobial and anticancer research. Although specific mechanisms of action remain largely unexplored, preliminary studies suggest interactions with various molecular targets, potentially inhibiting key enzymes or affecting cellular receptors.

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that derivatives of similar compounds with a brominated aromatic system exhibit significant antibacterial effects. For instance, compounds with aryl groups have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2022
Pseudomonas aeruginosa1820

These findings suggest that 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for anticancer potential. Preliminary studies indicate that it may inhibit the growth of cancer cell lines, although detailed data on cytotoxicity and selectivity are still needed.

While the precise mechanism of action for 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid is not fully understood, it is believed to involve:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Interaction with cellular receptors that regulate cell growth and apoptosis.

Further research is required to elucidate these mechanisms and confirm the biological activity observed in preliminary studies.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various derivatives of 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid against resistant strains such as E. coli. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
  • Anticancer Screening : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects at concentrations lower than those required for standard chemotherapeutic agents. This highlights the need for further investigation into structure-activity relationships to optimize efficacy.

Q & A

Q. Q1. What are the key synthetic routes for 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves bromination of a phenolic precursor followed by hydroxylation and carboxylation. For example:

  • Step 1: Bromination of 5-methylphenylacetic acid using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C .
  • Step 2: Hydroxylation via oxidative conditions (e.g., H₂O₂/NaOH) to introduce the hydroxyl group.
  • Step 3: Carboxylation using CO₂ under high pressure or via Grignard reactions.

Critical parameters include:

  • Temperature control (<10°C for bromination to avoid polybromination).
  • Catalyst selection (FeBr₃ vs. AlCl₃ affects regioselectivity) .
  • Solvent polarity (polar aprotic solvents like DMF enhance reaction rates) .

Table 1: Synthesis Optimization

ParameterOptimal RangeYield Impact
Bromination Temp0–5°C75–85%
Catalyst (FeBr₃)1.2 eqMax selectivity
Reaction Time4–6 hrsAvoid degradation

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • HPLC: Purity assessment with reverse-phase C18 columns (e.g., 95% purity threshold) .
  • NMR: Confirm substitution patterns (e.g., singlet for -OH at δ 5.2 ppm, doublet for aromatic protons adjacent to Br) .
  • Mass Spectrometry: Molecular ion peak at m/z 259 (C₉H₉BrO₃) with fragmentation patterns matching bromine isotopes .

Key Data:

  • LogP: ~1.8 (predicted via computational tools), indicating moderate hydrophobicity .
  • Melting Point: 142–145°C (deviations suggest impurities) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activities of structurally similar brominated arylacetic acids?

Answer: Discrepancies arise from:

  • Target specificity: For example, 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid inhibits COX-2 but not COX-1, while analogs without fluorine show broader activity .
  • Assay conditions: Varying pH or reducing agents (e.g., DTT) can stabilize/destabilize reactive intermediates.

Methodological Recommendations:

  • Use isoform-specific enzyme assays (e.g., recombinant COX-2 vs. cell lysates).
  • Standardize redox conditions (e.g., 1 mM EDTA to chelate metal ions) .

Q. Q4. How can computational modeling predict the binding affinity of this compound to enzymes like COX-2 or cytochrome P450?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Focus on bromine’s hydrophobic interactions with Val523 and His90 .
  • MD Simulations: Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field).
  • QSAR Models: Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values from published datasets .

Table 2: Predicted Binding Energies (kcal/mol)

TargetBinding EnergyKey Interactions
COX-2-8.2Br⋯Val523
CYP3A4-6.7π-Stacking with Phe108

Q. Q5. What advanced techniques improve synthetic efficiency for scale-up?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from 6 hrs to 20 mins (e.g., 80°C, 300 W) with 90% yield .
  • Flow Chemistry: Enables continuous bromination using microreactors (residence time: 2 mins, 99% conversion) .
  • Solvent-Free Conditions: Ball milling with K₂CO₃ achieves 85% yield, minimizing waste .

Critical Considerations:

  • Safety: Bromine gas mitigation in flow systems.
  • Cost: Catalyst recycling (e.g., FeBr₃ recovery via filtration).

Q. Q6. How does the bromine substituent influence the compound’s metabolic stability in pharmacokinetic studies?

Answer:

  • In vitro assays: Human liver microsomes (HLMs) show slower degradation (t₁/₂ = 45 mins) compared to non-brominated analogs (t₁/₂ = 20 mins) due to steric hindrance .
  • CYP450 Inhibition: Bromine reduces CYP2D6 affinity (IC₅₀ > 50 µM vs. 10 µM for chloro analogs) .

Methodology:

  • Use LC-MS/MS to quantify parent compound and metabolites (e.g., debrominated byproducts).
  • Compare LogD values (bromine increases lipophilicity, delaying renal clearance) .

Q. Q7. What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage: -20°C under argon in amber vials (light-sensitive due to phenolic -OH).
  • Solubility: Prepare stock solutions in DMSO (50 mM), aliquot to avoid freeze-thaw cycles .
  • Decomposition Signs: Yellowing indicates bromine loss; confirm via TLC (Rf shift from 0.5 to 0.3) .

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